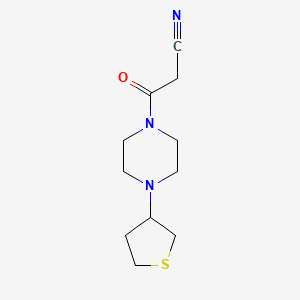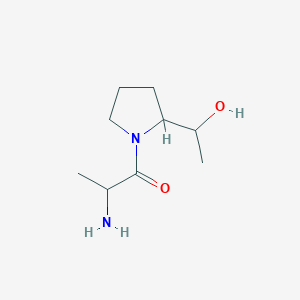
4-(4-Carboxy-3-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
Descripción general
Descripción
4-(4-Carboxy-3-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C17H20FNO4 and its molecular weight is 321.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Research involving similar chemical structures, such as tert-butyl esters and carboxylic acid derivatives, often focuses on synthetic applications and modifications. For instance, the α-amidoalkylation of ambident nucleophiles using tert-butyl esters of carboxylic acids demonstrates the versatility of these compounds in organic synthesis, offering pathways for the creation of complex molecules (Dobrev, Benin, & Nechev, 1992). Similarly, the synthesis of 4H-Chromene-2-carboxylic acid ester derivatives from marine drugs underscores the relevance of esterification and carboxylation reactions in drug development and structural-activity relationship studies (Li et al., 2013).
Materials Science and Polymer Chemistry
In materials science, derivatives of tert-butyl esters and carboxylic acids have been used to synthesize new polyamides with significant thermal stability and solubility. This research highlights the application of such compounds in developing high-performance polymers with potential applications ranging from coatings to advanced materials (Hsiao, Yang, & Chen, 2000).
Catalysis and Reaction Mechanisms
Studies on the activation of carboxylic acids via tert-butyl esters offer insights into catalytic mechanisms and synthetic methodologies, enabling the efficient synthesis of anhydrides, esters, and amides. This research underlines the importance of tert-butyl esters in facilitating reactions that are fundamental to organic synthesis and pharmaceutical chemistry (Pozdnev, 2009).
Advanced Functional Materials
The creation of dual-colored electrochromic materials based on ester-functionalized pyridinium derivatives showcases the application of tert-butyl ester-related chemistry in developing new materials with potential uses in display technologies. These materials offer tunable properties based on the structural modifications of carboxylic acid esters, indicating the broad applicability of such chemical structures in material science (Long et al., 2017).
Propiedades
IUPAC Name |
2-fluoro-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO4/c1-17(2,3)23-16(22)19-8-6-11(7-9-19)12-4-5-13(15(20)21)14(18)10-12/h4-6,10H,7-9H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKOSLAMBFDEJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1477738.png)
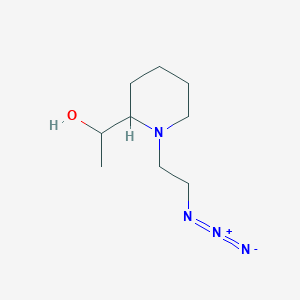
![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol](/img/structure/B1477740.png)
![7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1477742.png)
![7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477743.png)
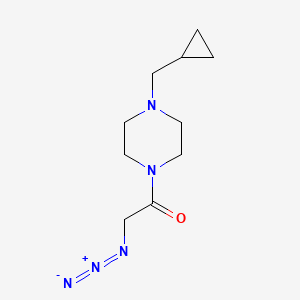

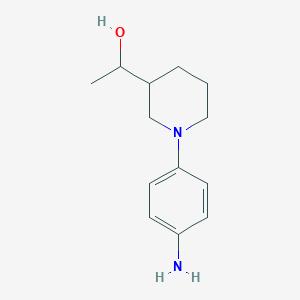

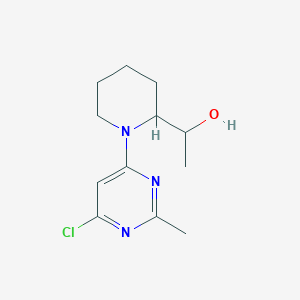
![4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1477756.png)

